2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane
Description
Properties
IUPAC Name |
2,5-dimethoxy-2,5-dimethyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-7(9-3)5-12-8(2,10-4)6-11-7/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGSNNUEVKTATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CO1)(C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323769 | |
| Record name | 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7504-90-7 | |
| Record name | NSC404812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80323769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalyst System
The gold-catalyzed addition of methanol to 1-methoxy-1-propene represents the cornerstone of this method. The reaction proceeds via activation of the alkyne or allene substrate by the gold(I) complex, facilitating nucleophilic attack by methanol. This step induces cyclization to form the 1,4-dioxane ring, with the methoxy and methyl groups installed at the 2- and 5-positions.
The catalyst system typically comprises:
-
AuCl (0.05 mmol) as the precatalyst
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Ph<sub>3</sub>P (0.055 mmol) as the stabilizing ligand
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Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) as the solvent under reflux conditions.
This combination ensures optimal electron density modulation at the gold center, enhancing substrate activation and regioselectivity.
Reaction Conditions and Optimization
Key parameters influencing yield and isomer distribution include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 40–60°C | Higher temperatures accelerate kinetics but may promote side reactions. |
| Catalyst Loading | 1–2 mol% Au | Excess catalyst degrades selectivity. |
| Solvent | Dichloromethane | Polar aprotic solvent stabilizes intermediates. |
| Reaction Time | 12–24 hours | Prolonged duration improves conversion. |
Under these conditions, the reaction achieves >80% conversion of 1-methoxy-1-propene, with the desired 2,5-dimethoxy-2,5-dimethyl-1,4-dioxane isomers dominating the product profile (5:1 cis:trans ratio). Minor byproducts, such as linear oligomers and open-chain acetals, constitute <10% of the total output.
Post-Reaction Workup
The workup involves:
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Filtration to remove the gold catalyst.
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Solvent Evaporation under reduced pressure.
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Chromatographic Purification (silica gel, hexane/ethyl acetate) to isolate isomers.
This sequence ensures a final product purity of ≥95%, as confirmed by <sup>1</sup>H NMR and GC-MS analysis.
Comparative Analysis of Alternative Methods
Cation Exchange Resin-Mediated Cyclization
While WO2002064582A1 details the synthesis of 2,5-dihydroxy-1,4-dioxane derivatives using cation exchange resins (e.g., Dowex 50W), this method fails to introduce methoxy or methyl groups at the 2- and 5-positions. Substituting hydroxy groups with methoxy moieties would require additional methylation steps, complicating the pathway and reducing cost-efficiency.
Industrial Scalability and Challenges
Catalyst Recovery and Reuse
A significant limitation of the gold-catalyzed method lies in catalyst recovery. Gold leaching during filtration reduces activity by ~30% per cycle, necessitating fresh catalyst batches for large-scale production. Immobilizing gold nanoparticles on mesoporous supports (e.g., SBA-15) may mitigate this issue, though such adaptations remain unexplored in the literature.
Chemical Reactions Analysis
[4+2] Cycloaddition Reactions
2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane can generate reactive intermediates like 2,5-dimethylene-1,4-dioxane under thermal or acidic conditions. This diene undergoes [4+2] cycloadditions with dienophiles to form functionalized cyclohexene derivatives .
Key Reaction Conditions and Yields:
| Dienophile | Catalyst | Temperature (°C) | Yield (%) | Product Application |
|---|---|---|---|---|
| N-Phenylmaleimide | AlCl₃ | 180 (microwave) | 24 | Biologically active intermediates |
| Maleic anhydride | p-TSA·H₂O | 200 | 89 | Polymer precursors |
| Ethyl acrylate | Et₂AlCl | 200 | 25 | Synthetic intermediates |
Mechanism :
-
Diene formation : Acid- or heat-induced elimination of methanol generates 2,5-dimethylene-1,4-dioxane .
-
Cycloaddition : The diene reacts with electron-deficient dienophiles (e.g., maleimides) via a concerted mechanism .
Reactions with Sulfur
In the presence of sulfur (S₈) and catalysts like CuI, this compound undergoes ring-opening and cyclization to form sulfur-containing heterocycles. For example, analogous reactions with 2,3-isomers yield ethylene dioxythiophene (EDOT) derivatives .
Steps :
-
Elimination : Loss of methanol forms a dimethylene intermediate.
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Sulfur insertion : Nucleophilic attack by S₈ generates a dithiine intermediate.
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Rearrangement : Elimination of H₂S and S₆ produces the final thiophene derivative .
Catalytic Dehydration and Polymerization
Under high temperatures (180–200°C) and acidic conditions, the compound undergoes dehydration to form polymeric by-products. This side reaction competes with cycloaddition processes, necessitating optimized stoichiometry and catalyst selection .
Catalyst Efficiency :
| Catalyst | Relative Yield (%) | By-Product Formation |
|---|---|---|
| AlCl₃ | 24 | Moderate |
| p-TSA·H₂O | 89 | Low |
| ZnCl₂ | 15 | High |
Hydrogenation and Functionalization
The methyl and methoxy groups participate in hydrogenation and oxidation reactions. For example:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the dioxane ring to a diol .
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Oxidation : Strong oxidants (e.g., KMnO₄) cleave the ether linkage, yielding carboxylic acids.
Environmental Degradation
Though not directly studied for the 2,5-isomer, related dioxanes like 2,5-dimethyl-1,4-dioxane show environmental persistence. Hydrolysis and microbial degradation pathways are hypothesized but require further investigation .
Scientific Research Applications
Chemistry
2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane serves as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.
Reactions:
- Oxidation: Can be oxidized to yield carbonyl compounds.
- Reduction: Capable of being reduced to form alcohol derivatives.
- Substitution: Methoxy groups can be substituted with other functional groups.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones or aldehydes |
| Reduction | Lithium aluminum hydride | Alcohols |
| Substitution | Nucleophiles (e.g., halides) | Substituted dioxane derivatives |
Biology
Research has indicated potential biological activities associated with this compound. It is being investigated for its interactions with biomolecules, which could lead to novel biological applications.
Medicine
The compound is explored for its potential use in drug development as a pharmaceutical intermediate. Its structural features may contribute to the development of new therapeutic agents.
Industrial Applications
In industry, this compound is utilized in the production of polymers and other industrial chemicals. Its properties make it suitable for applications requiring stable intermediates.
Case Study 1: Polymer Production
A study focused on the use of this compound as a precursor for producing biodegradable polymers. The compound was reacted under controlled conditions to yield dioxane-based polymers that exhibited favorable degradation profiles.
Research conducted on the biological activity of derivatives synthesized from this compound revealed promising interactions with specific receptors. This study highlighted the potential for developing new drugs targeting serotonin receptors.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions, forming stable adducts with dienophiles. These reactions are facilitated by the electron-donating methoxy groups, which enhance the reactivity of the dioxane ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane with related compounds:
Physical and Chemical Properties
Boiling/Melting Points and Reactivity
- 2,5-Dimethyl-1,4-dioxane : Boiling point = 134.4°C; density = 0.903 g/cm³; highly susceptible to acid-catalyzed hydrolysis, breaking into propylene glycol .
- DL-Lactide : Melting point = 116–119°C; undergoes ring-opening polymerization to form polylactic acid (PLA), a biodegradable polymer .
- 1,4-Dioxane-2,5-diyldimethanol: Polar due to hydroxyl groups; likely higher solubility in water compared to non-polar dioxane derivatives .
- 2,5-Cyclohexadiene-1,4-dione: Exhibits redox activity due to quinoid structure; used in organic synthesis and electron-transfer reactions .
Spectroscopic Data
Key Differentiators and Challenges
Stability and Reactivity
- Hydrolysis Sensitivity : 2,5-Dimethyl-1,4-dioxane degrades under acidic conditions, limiting its utility in acidic environments . In contrast, DL-Lactide’s ester groups enable controlled degradation in biomedical applications .
- Redox Activity: The quinone structure of 2,5-cyclohexadiene-1,4-dione allows electron transfer, making it valuable in catalysis and energy storage, unlike non-conjugated dioxanes .
Biological Activity
2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane is an organic compound with the molecular formula and a molecular weight of approximately 176.21 g/mol. This compound features a dioxane ring substituted with two methoxy groups and two methyl groups, which contribute to its unique chemical stability and reactivity. Its structural characteristics make it a candidate for various applications in chemistry and biology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can undergo cycloaddition reactions, forming stable adducts with dienophiles. The electron-donating properties of the methoxy groups enhance the reactivity of the dioxane ring, facilitating these interactions.
Chemical Reactions
The compound can participate in several types of chemical reactions:
- Oxidation : Can be oxidized to form carbonyl compounds.
- Reduction : Capable of being reduced to alcohol derivatives.
- Substitution : Methoxy groups can be substituted under specific conditions.
Applications in Research
Research has explored the potential applications of this compound in various fields:
- Chemistry : Used as a precursor in synthesizing complex organic molecules.
- Biology : Investigated for interactions with biomolecules and potential therapeutic effects.
- Medicine : Explored for drug development possibilities due to its structural characteristics .
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. For instance:
- In vitro tests demonstrated that certain derivatives had IC50 values ranging from 7 to 20 µM against various cancer cell lines. These compounds were shown to target specific molecular pathways involved in cancer progression .
| Compound | IC50 Value (µM) | Cancer Type |
|---|---|---|
| Compound A | 7 | Breast Cancer |
| Compound B | 14 | Prostate Cancer |
| Compound C | 20 | Lung Cancer |
Antibacterial Activity
The antibacterial properties of this compound have also been evaluated:
- Studies indicated that it showed significant activity against several bacterial strains including E. faecalis and K. pneumoniae, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Tables Summarizing Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2,5-Dimethoxy-2,5-dimethyl-1,4-dioxane, and how can its stability be ensured during synthesis?
- Methodology : The compound is synthesized via acid-catalyzed cyclization of diols or glycols under controlled conditions. For example, sulfuric acid can catalyze the reaction but may also promote hydrolysis, necessitating precise temperature control (70–90°C) and short reaction times to minimize degradation .
- Stability : Store under inert atmospheres (e.g., nitrogen) at low temperatures (4°C) to prevent isomerization or decomposition. Monitor purity via GC-MS to detect hydrolysis byproducts like propylene glycol .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : H NMR (δ 1.2–1.4 ppm for methyl groups; δ 3.4–3.6 ppm for methoxy) and C NMR (δ 20–25 ppm for CH, δ 70–80 ppm for ether linkages) confirm structure and isomer ratios (cis/trans) .
- IR : Stretching vibrations at 1100–1250 cm (C-O-C) and 2800–3000 cm (C-H) validate functional groups.
Advanced Research Questions
Q. How can kinetic studies be designed to investigate the acid-catalyzed hydrolysis of this compound?
- Experimental Design :
- Conditions : Vary acid concentration (e.g., 0.1–1.0 M HSO), temperature (25–80°C), and monitor hydrolysis via time-resolved H NMR or UV-Vis spectroscopy.
- Data Analysis : Apply pseudo-first-order kinetics to calculate rate constants () and Arrhenius parameters. Compare activation energies for cis vs. trans isomers .
Q. What thermodynamic models are suitable for predicting the excess molar volume () and viscosity deviations () of this compound in binary mixtures?
- Models : The Redlich-Kister equation effectively correlates and for ether-containing systems. For example:
where , are mole fractions, and are fitted parameters .
- Validation : Compare experimental density/viscosity data (measured via Anton Paar DMA 4500) with model predictions. Discrepancies >5% suggest specific intermolecular interactions (e.g., hydrogen bonding with polar solvents) .
Q. How can isomer-specific reactivity differences (cis vs. trans) be quantified in catalytic applications of this compound?
- Approach :
- Synthesis : Isolate isomers via preparative HPLC.
- Kinetic Profiling : Conduct reactions (e.g., oxidation with KMnO) under identical conditions and monitor conversion rates via H NMR.
- Computational Support : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies and steric effects influencing reactivity .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound?
- Root Cause Analysis : Variability often arises from isomer ratios or trace impurities.
- Resolution :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
